molecular formula C13H18N2 B13613555 5-(Azetidin-3-ylmethyl)-1-methylindoline

5-(Azetidin-3-ylmethyl)-1-methylindoline

Cat. No.: B13613555
M. Wt: 202.30 g/mol
InChI Key: QSRMCNWLBLXTQS-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethyl)-1-methylindoline is a heterocyclic compound that features both an azetidine ring and an indoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-ylmethyl)-1-methylindoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by the aza-Michael addition to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-ylmethyl)-1-methylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.

Scientific Research Applications

5-(Azetidin-3-ylmethyl)-1-methylindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylmethyl)-1-methylindoline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The indoline moiety can also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-ylmethyl)-1-methylindoline is unique due to the presence of both the azetidine and indoline moieties, which can provide a distinct set of biological activities and chemical reactivity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C13H18N2/c1-15-5-4-12-7-10(2-3-13(12)15)6-11-8-14-9-11/h2-3,7,11,14H,4-6,8-9H2,1H3

InChI Key

QSRMCNWLBLXTQS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CC3CNC3

Origin of Product

United States

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